N-(2,4-difluorophenyl)furan-2-carboxamide
CAS No.:
Cat. No.: VC10928870
Molecular Formula: C11H7F2NO2
Molecular Weight: 223.17 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C11H7F2NO2 |
---|---|
Molecular Weight | 223.17 g/mol |
IUPAC Name | N-(2,4-difluorophenyl)furan-2-carboxamide |
Standard InChI | InChI=1S/C11H7F2NO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) |
Standard InChI Key | NCISZYGNZTUTJJ-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Canonical SMILES | C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Chemical Structure and Molecular Properties
N-(2,4-Difluorophenyl)furan-2-carboxamide belongs to the class of aromatic amides, featuring a furan ring substituted at the 2-position with a carboxamide group. The amide nitrogen is further bonded to a 2,4-difluorophenyl moiety, introducing electron-withdrawing fluorine atoms that influence electronic distribution and intermolecular interactions.
Crystallographic and Spectroscopic Analysis
X-ray crystallography of structurally analogous compounds, such as N-(diethylcarbamothioyl)furan-2-carboxamide, reveals planar configurations between the furan ring and carboxamide group, stabilized by intramolecular hydrogen bonding . For N-(2,4-difluorophenyl)furan-2-carboxamide, density functional theory (DFT) calculations predict a dihedral angle of approximately 12° between the furan and phenyl planes, minimizing steric hindrance while allowing π-π stacking interactions .
Table 1: Key Physical and Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₇F₂NO₂ |
Molecular Weight | 251.18 g/mol |
Melting Point | 148–152°C (literature range) |
Solubility | DMSO > 10 mM; Ethanol: 2.5 mM |
LogP (Octanol-Water) | 2.8 ± 0.3 |
The fluorine atoms at the 2- and 4-positions of the phenyl ring enhance lipophilicity, as evidenced by the calculated partition coefficient (LogP), which favors membrane permeability. Nuclear magnetic resonance (¹H, ¹³C, ¹⁹F) spectra exhibit characteristic shifts: δ 7.85 ppm (furan H-3), δ 7.02–7.45 ppm (fluorophenyl protons), and δ 165.2 ppm (amide carbonyl) .
Synthetic Methodologies
The synthesis of N-(2,4-difluorophenyl)furan-2-carboxamide typically follows a two-step protocol involving furan-2-carbonyl chloride formation and subsequent amidation.
Stepwise Synthesis
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Furan-2-carbonyl Chloride Preparation:
Furan-2-carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane, catalyzed by dimethylformamide (DMF). The reaction proceeds at 0°C to room temperature, yielding furan-2-carbonyl chloride with >90% conversion . -
Amidation with 2,4-Difluoroaniline:
The acyl chloride is treated with 2,4-difluoroaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Solvents such as tetrahydrofuran (THF) or ethyl acetate are employed, with reaction times of 4–6 hours at reflux.
Table 2: Optimization of Amidation Conditions
Parameter | Optimal Value | Yield Improvement |
---|---|---|
Temperature | 60°C | +15% |
Solvent | THF | +22% |
Base | Pyridine | +18% |
Molar Ratio (1:1.2) | Acyl chloride:amine | +12% |
Alternative routes include microwave-assisted synthesis, reducing reaction times to 30 minutes with comparable yields (78–82%).
Reactivity and Functionalization
The compound’s reactivity is governed by its electron-deficient aryl system and nucleophilic amide group. Key transformations include:
-
Nucleophilic Aromatic Substitution: Fluorine atoms at the 2- and 4-positions undergo displacement with strong nucleophiles (e.g., alkoxides or amines) under catalytic Pd conditions, enabling diversification of the phenyl ring.
-
Amide Hydrolysis: Treatment with aqueous HCl yields furan-2-carboxylic acid and 2,4-difluoroaniline, a pathway critical for prodrug activation.
-
Metal Coordination: The carbonyl oxygen and furan’s π-system facilitate coordination to transition metals (e.g., Pd, Cu), forming complexes investigated for catalytic applications .
Biological Activity and Mechanistic Insights
N-(2,4-Difluorophenyl)furan-2-carboxamide derivatives exhibit notable bioactivity, particularly against viral targets.
Table 3: In Vitro Antiviral Activity of Selected Derivatives
Compound | Target | IC₅₀ (μM) | CC₅₀ (μM) |
---|---|---|---|
F8–B6 (lead analog) | SARS-CoV-2 Mᵖʳᵒ | 1.57 | >100 |
Difluorophenyl-furanamide | Influenza A H1N1 | 4.2 | 89.3 |
The difluorophenyl group enhances target affinity by participating in halogen bonding with protease active sites .
Industrial and Pharmaceutical Applications
Drug Development
This compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. Patent US11351149B2 highlights its incorporation into non-peptidomimetic protease inhibitors, with improved metabolic stability over peptide-based drugs .
Material Science
Its ability to form coordination polymers with Cu(II) and Zn(II) ions has been exploited in designing luminescent materials and heterogeneous catalysts .
Challenges and Future Directions
Current limitations include moderate aqueous solubility and potential off-target effects in biological systems. Strategies under investigation include:
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